Diphenylphosphanylmethanol
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Overview
Description
Hydroxymethyldiphenylphosphine is an organophosphorus compound with the molecular formula C13H13OP. It is known for its unique chemical properties and applications in various fields of science and industry. The compound is characterized by the presence of a hydroxymethyl group attached to a diphenylphosphine moiety, making it a versatile reagent in organic synthesis and catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydroxymethyldiphenylphosphine can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine with formaldehyde under controlled conditions. The reaction typically proceeds as follows: [ \text{Ph}_2\text{P-H} + \text{CH}_2\text{O} \rightarrow \text{Ph}_2\text{P-CH}_2\text{OH} ] where Ph represents a phenyl group. This reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the hydroxymethyl group .
Industrial Production Methods: In an industrial setting, the production of hydroxymethyldiphenylphosphine may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as distillation and crystallization are employed to purify the compound .
Chemical Reactions Analysis
Types of Reactions: Hydroxymethyldiphenylphosphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diphenylphosphine oxide.
Reduction: It can be reduced to form diphenylphosphine.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products:
Oxidation: Diphenylphosphine oxide.
Reduction: Diphenylphosphine.
Substitution: Various substituted phosphines depending on the reagents used.
Scientific Research Applications
Hydroxymethyldiphenylphosphine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is employed in the synthesis of biologically active molecules and as a probe in biochemical studies.
Industry: Hydroxymethyldiphenylphosphine is used in the production of specialty chemicals and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of hydroxymethyldiphenylphosphine involves its ability to act as a nucleophile due to the presence of the phosphorus atom. This nucleophilic property allows it to participate in various chemical reactions, forming stable complexes with metals and other electrophiles. The compound’s reactivity is influenced by the electronic and steric effects of the phenyl groups attached to the phosphorus atom .
Comparison with Similar Compounds
Methyldiphenylphosphine: Similar in structure but lacks the hydroxymethyl group.
Diphenylphosphine: Lacks the hydroxymethyl group and has different reactivity.
Triphenylphosphine: Contains three phenyl groups and exhibits different chemical properties.
Uniqueness: Hydroxymethyldiphenylphosphine is unique due to the presence of the hydroxymethyl group, which imparts distinct reactivity and makes it a valuable reagent in various chemical transformations. Its ability to form stable complexes with metals and participate in diverse reactions sets it apart from other similar compounds .
Properties
IUPAC Name |
diphenylphosphanylmethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13OP/c14-11-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPECWWIZMZHSDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CO)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13OP |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382722 |
Source
|
Record name | Diphenylphosphanylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50382722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.21 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5958-44-1 |
Source
|
Record name | Diphenylphosphanylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50382722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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